2-(2-Ethoxyethoxy)benzoic acid
Overview
Description
2-(2-Ethoxyethoxy)benzoic acid (2-EEBA) is a synthetic organic compound belonging to the class of carboxylic acids. It is a derivative of benzoic acid with two ethoxyethoxy groups attached to the benzene ring. 2-EEBA has a wide range of applications in the fields of organic synthesis, biochemistry, and physiology. It is used as a reagent in various organic reactions, as a substrate for enzymes, and as a model compound in studies of enzyme kinetics and protein-ligand interactions.
Scientific Research Applications
- Corrosion Inhibition
- Field : Materials Science
- Application : Benzoic acid derivatives, including 2-(2-Ethoxyethoxy)benzoic acid, have been investigated as corrosion inhibitors for AISI 316 stainless steel in hydrochloric acid medium .
- Method : The inhibition efficiency was evaluated using weight loss, open circuit potential, potentiodynamic polarization method, electrochemical impedance spectroscopy, and scanning electron microscopy analysis .
- Results : The results showed that the inhibition efficiency of these inhibitors increased with the increase in concentration . The order of inhibition efficiency was found to be 3,4-dihydroxybenzoic acid > 4-hydroxybenzoic acid > benzoic acid .
- Chemical Information
- Field : Chemistry
- Application : “2-(2-Ethoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O4 . It’s used in various chemical reactions as a reagent .
- Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction or process .
- Chemical Information
- Field : Chemistry
- Application : “2-(2-Ethoxyethoxy)benzoic acid” is a chemical compound with the molecular formula C11H14O4 . It’s used in various chemical reactions as a reagent .
- Method : The specific methods of application or experimental procedures would depend on the particular chemical reaction or process in which this compound is being used .
- Results : The outcomes obtained would also depend on the specific reaction or process .
properties
IUPAC Name |
2-(2-ethoxyethoxy)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQIDUFDIUHVFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586410 | |
Record name | 2-(2-Ethoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)benzoic acid | |
CAS RN |
367513-75-5 | |
Record name | 2-(2-Ethoxyethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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